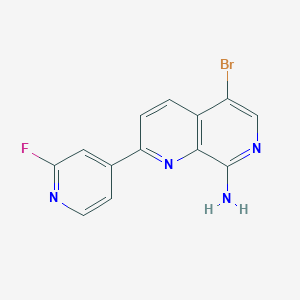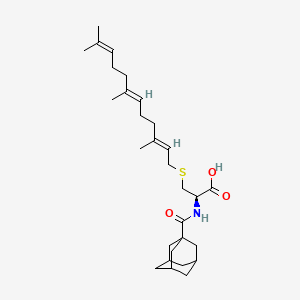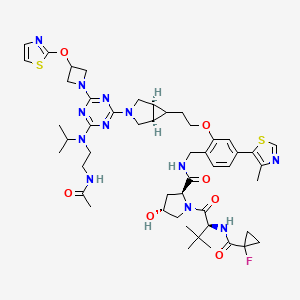
Thalidomide-NH-C10-NH2 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-NH-C10-NH2 (hydrochloride) is a derivative of thalidomide, a compound known for its historical use as a sedative and its later discovery as a potent immunomodulatory agent. This compound is specifically designed as a cereblon ligand, which is used in the recruitment of the CRBN protein. It is often utilized in the formation of proteolysis-targeting chimeras (PROTACs), which are molecules that can selectively degrade target proteins .
準備方法
The synthesis of Thalidomide-NH-C10-NH2 (hydrochloride) involves several steps, starting from thalidomide. The process typically includes the introduction of a linker to the thalidomide molecule, followed by the addition of the C10-NH2 group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pH, and the use of specific solvents .
化学反応の分析
Thalidomide-NH-C10-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different analogs, depending on the reducing agents used.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of substituted products.
科学的研究の応用
Thalidomide-NH-C10-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of PROTACs, which are valuable tools for studying protein degradation.
Biology: The compound is employed in the recruitment of the CRBN protein, which plays a crucial role in various cellular processes.
Medicine: Research on this compound has implications for developing new therapeutic agents, particularly in targeting specific proteins for degradation.
Industry: It is used in the development of new chemical entities and in the study of protein-protein interactions
作用機序
The mechanism of action of Thalidomide-NH-C10-NH2 (hydrochloride) involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of the CRBN protein, leading to the selective degradation of target proteins such as IKZF1 and IKZF3. The degradation of these proteins can modulate various cellular pathways, including those involved in inflammation and cancer .
類似化合物との比較
Thalidomide-NH-C10-NH2 (hydrochloride) can be compared with other thalidomide derivatives, such as:
Thalidomide-4-O-C10-NH2 (hydrochloride): Similar in structure but with a different linker position, affecting its binding affinity and specificity.
Lenalidomide: Another thalidomide derivative with enhanced immunomodulatory properties and a different mechanism of action.
Pomalidomide: Known for its potent anti-cancer activity, it shares a similar core structure but differs in its side chains and functional groups
Thalidomide-NH-C10-NH2 (hydrochloride) is unique due to its specific design for use in PROTACs and its ability to recruit the CRBN protein effectively.
特性
分子式 |
C23H33ClN4O4 |
|---|---|
分子量 |
465.0 g/mol |
IUPAC名 |
4-(10-aminodecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C23H32N4O4.ClH/c24-14-7-5-3-1-2-4-6-8-15-25-17-11-9-10-16-20(17)23(31)27(22(16)30)18-12-13-19(28)26-21(18)29;/h9-11,18,25H,1-8,12-15,24H2,(H,26,28,29);1H |
InChIキー |
BBQUPKKQVQXRBQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


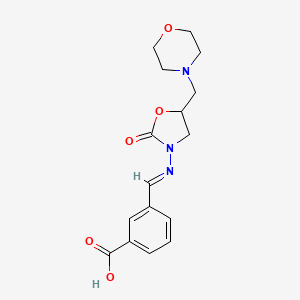
![[6-(3-hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12382250.png)
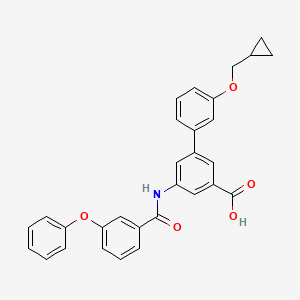

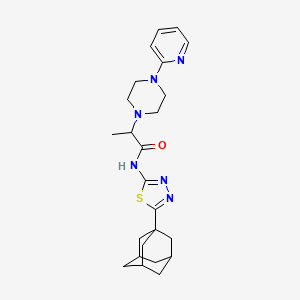
![disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate](/img/structure/B12382264.png)
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]benzo[h]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12382268.png)
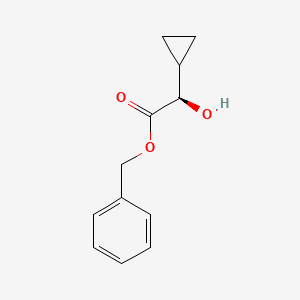
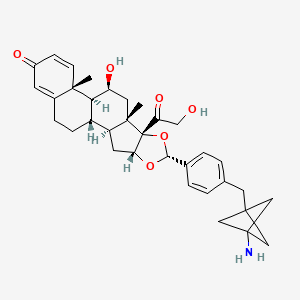
![N-(2-amino-5-phenylphenyl)-5-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridine-2-carboxamide](/img/structure/B12382287.png)
